molecular formula C12H14FNO B270506 Cambridge id 5119244

Cambridge id 5119244

Cat. No. B270506
M. Wt: 207.24 g/mol
InChI Key: CUMYVWVEQXBEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cambridge id 5119244 is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolopyrimidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Cambridge id 5119244 is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. It has also been found to regulate the expression of genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
Cambridge id 5119244 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle progression. It also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression. Cambridge id 5119244 has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using Cambridge id 5119244 in lab experiments is its potency. It has been found to have potent inhibitory effects on cancer cell growth and proliferation. It also has neuroprotective and immunomodulatory effects. However, one of the limitations of using Cambridge id 5119244 is its potential toxicity. It has been found to have cytotoxic effects on some cell types, and its long-term effects on human health are not fully understood.

Future Directions

There are several future directions for the use of Cambridge id 5119244 in scientific research. One of the areas of focus is cancer research, where it can be used as a potential therapeutic agent. It can also be used in neurology to prevent the onset of neurodegenerative diseases. In immunology, it can be used as an adjuvant in vaccines to enhance the immune response. Further research is needed to fully understand the mechanism of action and potential toxicity of Cambridge id 5119244.

Synthesis Methods

Cambridge id 5119244 can be synthesized using a multistep process that involves the reaction of pyrazolo[1,5-a]pyrimidine with various reagents. The first step involves the reaction of pyrazolo[1,5-a]pyrimidine with 1,2-dibromoethane in the presence of potassium carbonate to form 4-(1,2-dibromoethyl)pyrazolo[1,5-a]pyrimidine. This intermediate is then reacted with sodium azide in the presence of copper(I) iodide to form 4-azidoethylpyrazolo[1,5-a]pyrimidine. Finally, the compound is reduced with palladium on carbon in the presence of hydrogen gas to form Cambridge id 5119244.

Scientific Research Applications

Cambridge id 5119244 has been used in various scientific research studies, including cancer research, neurology, and immunology. It has been found to have potent inhibitory effects on the growth of cancer cells, particularly in breast cancer and leukemia. In neurology, it has been found to have neuroprotective effects and can prevent the onset of neurodegenerative diseases such as Parkinson's and Alzheimer's. In immunology, it has been found to enhance the immune response and can be used as an adjuvant in vaccines.

properties

Product Name

Cambridge id 5119244

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

(2-fluorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H14FNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2

InChI Key

CUMYVWVEQXBEQZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2F

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

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